PDK2 Inhibition: Phenyl Substituent Effect
In a study investigating inhibitors of pyruvate dehydrogenase kinase 2 (PDK2), the unsubstituted piperidine analog (Compound 5) showed an IC50 of 195 nM. In contrast, a related piperidine analog with an aromatic substituent (Compound 20) exhibited a 1.26-fold increase in potency, with an IC50 of 154 nM [1]. This indicates that the phenyl substituent on the piperidine core can positively modulate kinase inhibitory activity.
| Evidence Dimension | PDK2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 154 nM (for Compound 20, a related phenyl-substituted analog) |
| Comparator Or Baseline | 195 nM (for Compound 5, the unsubstituted piperidine core) |
| Quantified Difference | 1.26-fold increased potency (41 nM lower IC50) |
| Conditions | In vitro PDK2 enzyme inhibition assay [1] |
Why This Matters
This demonstrates that the 5-phenyl group is a positive modulator for PDK2 inhibition, a feature absent in the core piperidine scaffold, making it a critical selection criterion for kinase inhibitor design.
- [1] J Med Chem. 2017 Jan 31;60(3):1142–1150. Table 2: IC50 for PDK2 activity of compounds with the piperidine ring substituted at the R position. doi: 10.1021/acs.jmedchem.6b01540 View Source
